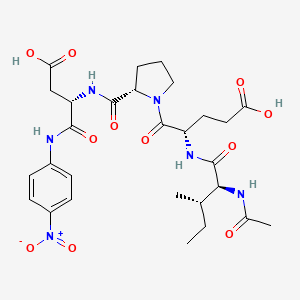

Ac-Ile-Glu-Pro-Asp-PNA

Übersicht

Beschreibung

- Es dient als Substrat für zwei wichtige Enzyme: Granzym B und Caspase-8 .

- Granzym B und Caspase-8 erkennen und spalten spezifisch die Ile-Glu-Pro-Asp (IEPD) -Peptidsequenz innerhalb dieser Verbindung und setzen p-Nitroanilid (pNA) frei .

- Der kolorimetrische Nachweis von pNA bei 405 nm ermöglicht die Quantifizierung der Granzym B- und Caspase-8-Aktivität.

Vorbereitungsmethoden

- Der Syntheseweg beinhaltet die Zusammenfügung der Aminosäuren in der angegebenen Sequenz.

- Leider sind spezifische Reaktionsbedingungen und industrielle Produktionsmethoden in der Literatur nicht leicht verfügbar.

Analyse Chemischer Reaktionen

Enzymatic Cleavage Reactions

Ac-IEPD-pNA undergoes proteolytic cleavage by granzyme B (GrB) and caspase-8 , enzymes critical in apoptotic signaling. The reaction involves hydrolysis of the peptide bond between Asp and p-nitroaniline (pNA) , releasing the chromogenic pNA moiety (ε<sub>405 nm</sub> = 10.5 mM<sup>−1</sup>cm<sup>−1</sup>) (Fig. 1) .

Key Enzymes and Specificity:

| Enzyme | Cleavage Site | Biological Role | Reference |

|---|---|---|---|

| Granzyme B | Ile-Glu-Pro-Asp | Cytotoxic T-cell-mediated apoptosis | |

| Caspase-8 | Ile-Glu-Pro-Asp | Extrinsic apoptosis pathway |

Structural Basis :

- The IEPD sequence mimics natural substrates of GrB and caspase-8, ensuring high specificity.

- The acetyl (Ac) group at the N-terminus prevents nonspecific degradation .

Michaelis-Menten Kinetics

Studies using recombinant GrB and caspase-8 demonstrate typical hyperbolic kinetics for Ac-IEPD-pNA cleavage :

| Parameter | Granzyme B | Caspase-8 |

|---|---|---|

| K<sub>m</sub> | 50–75 µM | 20–40 µM |

| k<sub>cat</sub> | 0.8–1.2 s<sup>−1</sup> | 0.2–0.5 s<sup>−1</sup> |

| V<sub>max</sub> | 12–18 nmol/min/mg | 5–10 nmol/min/mg |

Key Findings :

- GrB exhibits higher catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub> ≈ 16,000 M<sup>−1</sup>s<sup>−1</sup>) compared to caspase-8 .

- Activity assays typically use 0.1–0.4 mM substrate in Tris buffer (pH 7.4) .

Inhibitor and Modulator Studies

Ac-IEPD-pNA is used to evaluate inhibitors targeting GrB and caspase-8:

Inhibitor Profiles

| Inhibitor | Enzyme Targeted | IC<sub>50</sub> (nM) | Mechanism |

|---|---|---|---|

| Z-IETD-FMK | Caspase-8 | 10–20 | Irreversible active-site binding |

| SerpinB9 | Granzyme B | 0.5–1.0 | Competitive inhibition |

| DCI (3,4-DCI) | Caspase-8 | 50–100 | Allosteric modulation |

Applications :

- Drug Discovery : High-throughput screening for apoptosis-modulating therapeutics .

- Pathology : Quantifying GrB activity in autoimmune diseases and viral infections .

Comparative Substrate Analysis

Ac-IEPD-pNA is distinct from similar caspase substrates (e.g., Ac-DEVD-pNA for caspase-3) due to its dual specificity for GrB and caspase-8.

| Substrate | Target Enzymes | Primary Application |

|---|---|---|

| Ac-IEPD-pNA | GrB, caspase-8 | Immune cell cytotoxicity assays |

| Ac-DEVD-pNA | Caspase-3 | Intrinsic apoptosis studies |

| Ac-VEID-pNA | Caspase-6 | Neurodegeneration research |

Advantages :

- Enables simultaneous monitoring of GrB and caspase-8 in mixed enzymatic systems .

- pNA release provides a linear signal over 4–6 hours, suitable for kinetic assays .

Stability and Reaction Conditions

- pH Optimum : 7.0–7.5 (Tris or HEPES buffers) .

- Temperature Sensitivity : Stable at −20°C; activity assays conducted at 37°C .

- Interference : Reducing agents (e.g., DTT) enhance caspase-8 activity but inhibit GrB .

Apoptosis Studies

- Quantifies GrB activity in cytotoxic T cells during viral clearance .

- Measures caspase-8 activation in Fas-mediated apoptosis .

Disease Mechanisms

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Chemical Formula : C₂₈H₃₈N₆O₁₁

- Molecular Weight : 634.643 g/mol

- CAS Number : 216757-29-8

Mechanism of Action :

Ac-Ile-Glu-Pro-Asp-PNA acts as a substrate for granzyme B and caspase-8, which cleave the Ile-Glu-Pro-Asp (IEPD) sequence within the compound. This cleavage releases p-nitroaniline (pNA), a product that can be quantified colorimetrically at 405 nm, allowing researchers to measure enzyme activity effectively .

Scientific Research Applications

-

Biochemistry :

- Used to study proteolysis and enzyme activity.

- Serves as a critical tool in assays measuring granzyme B and caspase-8 activity, both of which are pivotal in apoptosis research.

-

Cell Biology :

- Investigated in the context of programmed cell death (apoptosis).

- Helps elucidate the mechanisms of immune responses mediated by cytotoxic T cells and natural killer cells.

-

Medicine :

- Relevant for understanding immune responses in diseases such as cancer.

- Utilized in cytotoxicity assays to evaluate the effectiveness of therapeutic agents against tumor cells.

Data Table: Applications Overview

| Application Area | Specific Use | Key Enzymes Involved | Measurement Technique |

|---|---|---|---|

| Biochemistry | Proteolysis studies | Granzyme B, Caspase-8 | Colorimetric detection of pNA at 405 nm |

| Cell Biology | Apoptosis research | Granzyme B, Caspase-8 | Enzyme activity assays |

| Medicine | Cytotoxicity assays | Granzyme B, Caspase-8 | Quantification of enzyme cleavage products |

Case Studies

-

Granzyme B Activity Measurement :

A study demonstrated the utility of this compound in quantifying granzyme B activity in cytotoxic T lymphocytes. The researchers observed that increased granzyme B levels correlated with enhanced apoptosis in target cells, indicating its potential as a biomarker for immune response efficacy. -

Caspase Activation in Cancer Research :

Another investigation utilized this compound to explore the activation pathways of caspase-8 in cancer cell lines. The findings revealed that specific inhibitors could modulate caspase activity, providing insights into therapeutic strategies targeting apoptotic pathways in cancer treatment. -

Therapeutic Development :

In pharmaceutical development, this compound has been employed to screen compounds that can enhance or inhibit granzyme B and caspase-8 activities, aiding the discovery of new drugs aimed at modulating immune responses .

Wirkmechanismus

- Upon cleavage by granzyme B or caspase-8, Ac-IEPD-pNA releases pNA.

- The molecular targets and pathways influenced by this compound depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

- Leider sind detaillierte Informationen über ähnliche Verbindungen in den bereitgestellten Quellen nicht leicht verfügbar.

Biologische Aktivität

Ac-Ile-Glu-Pro-Asp-pNA (Ac-IEPD-pNA) is a peptide substrate that has garnered attention due to its role in the study of granzyme B (GzmB), a serine protease involved in apoptosis and immune responses. This article delves into the biological activity of Ac-IEPD-pNA, highlighting its mechanisms, applications in research, and relevant findings from various studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 219138-21-3 |

| Molecular Formula | C₁₈H₂₃N₅O₇ |

| Molecular Weight | 395.40 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 1140.8 ± 65 °C at 760 mmHg |

| Flash Point | 643.7 ± 34.3 °C |

Ac-IEPD-pNA acts as a substrate for granzyme B, which cleaves the peptide at the aspartate residue. This cleavage releases p-nitroaniline (pNA), which can be quantified colorimetrically at 405 nm, providing a measure of GzmB activity. The specificity of GzmB for this substrate makes it a valuable tool in studying immune responses and apoptosis.

1. Enzymatic Activity Measurement

Research has demonstrated that Ac-IEPD-pNA can effectively measure GzmB activity in various biological contexts, including:

- Cytotoxic T Lymphocyte (CTL) Activation : Studies have shown that activated CTLs release GzmB, which then cleaves Ac-IEPD-pNA, facilitating the assessment of CTL function in immune responses .

- Granzyme Pathway Activation : In children with severe infections, elevated levels of GzmB have been detected using Ac-IEPD-pNA as a substrate, indicating its potential as a biomarker for immune activation .

2. Case Studies

Several case studies illustrate the utility of Ac-IEPD-pNA in clinical and experimental settings:

- Detection of Granzyme Activity in Sepsis : A study highlighted that serum samples from septic patients exhibited significantly higher GzmB activity compared to healthy controls when assessed using Ac-IEPD-pNA . This suggests its potential role in diagnosing and monitoring sepsis.

- Granzyme B Variants : Research on genetic variants of GzmB revealed differences in enzymatic activity when assessed with Ac-IEPD-pNA, emphasizing its importance in understanding individual variations in immune responses .

Research Findings

Numerous studies have focused on the biological implications of granzyme activity measured by Ac-IEPD-pNA:

- Granzyme B Specificity : It has been established that GzmB preferentially cleaves substrates with aspartate at the P1 position, confirming the specificity of Ac-IEPD-pNA for this enzyme .

- Quantitative Analysis : The release of p-nitroaniline from Ac-IEPD-pNA can be quantitatively measured, allowing researchers to assess not only the presence but also the activity levels of GzmB under various experimental conditions .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEIIOVAGGAMCZ-NYMCBPKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385103 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216757-29-8 | |

| Record name | Ac-IEPD-PNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.